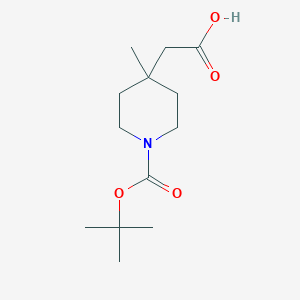
N-cyclopentylpyridin-2-amine
Descripción general
Descripción
N-cyclopentylpyridin-2-amine is a chemical compound with the empirical formula C10H14N2 and a molecular weight of 162.23 . It is a solid substance and is used in scientific research due to its unique properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string C1(NC2CCCC2)=NC=CC=C1 . The InChI representation is 1S/C10H14N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2,(H,11,12) .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C10H14N2 and it has a molecular weight of 162.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .
Aplicaciones Científicas De Investigación
Microbial Engineering for N-Functionalized Amines
N-cyclopentylpyridin-2-amine is notable in the field of microbial engineering, particularly for the production of N-functionalized amino acids and amines. These compounds are significant in various biochemical processes and are used as building blocks in the pharmaceutical and fine-chemical industries. Processes involving fermentation and enzyme catalysis have been developed for sustainable manufacturing of N-alkylated, N-hydroxylated, and N-acylated amines. This includes the use of metabolic engineering and heterologous N-functionalizing enzymes like imine or ketimine reductases and polyamine synthetases (Mindt, Walter, Kugler, & Wendisch, 2020).
Synthesis of 2-Aminopyridines
This compound is relevant in the synthesis of 2-aminopyridines, a class of compounds important in various chemical syntheses. A facile one-pot amination procedure for synthesizing 2-aminopyridines from pyridine-N-oxides has been developed. This method, which employs the phosphonium salt PyBroP, is a mild alternative to traditional S(N)Ar chemistry and effectively incorporates a variety of amines (Londregan, Jennings, & Wei, 2010).
Mecanismo De Acción
Safety and Hazards
N-cyclopentylpyridin-2-amine is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Direcciones Futuras
While specific future directions for N-cyclopentylpyridin-2-amine were not found in the retrieved data, it’s worth noting that the field of chemical research and development is vast and constantly evolving. New applications and improvements in synthesis, analysis, and safety are continually being explored .
Propiedades
IUPAC Name |
N-cyclopentylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXRKFFAQQGZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)

![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519774.png)
![Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1519776.png)







![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)